molecular formula C9H9N3OS B13314446 3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,2-dihydropyridin-2-one

3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,2-dihydropyridin-2-one

Cat. No.: B13314446
M. Wt: 207.25 g/mol
InChI Key: OQHXDNLVZIRYDX-UHFFFAOYSA-N
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Description

3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound that contains both a thiazole and a dihydropyridinone moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The presence of the thiazole ring, a sulfur-containing five-membered ring, and the dihydropyridinone structure, a six-membered ring with nitrogen, makes this compound a versatile scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,2-dihydropyridin-2-one typically involves the formation of the thiazole ring followed by the construction of the dihydropyridinone moiety. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions to form the thiazole ring. Subsequent reactions with suitable reagents can introduce the amino group and the dihydropyridinone structure.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are more suitable for large-scale production may be employed, and reaction conditions may be fine-tuned to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can target the thiazole ring or the dihydropyridinone moiety, leading to different reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or dihydropyridinone rings.

Scientific Research Applications

3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The dihydropyridinone moiety may interact with cellular receptors, modulating signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid and 2-aminothiazole share the thiazole ring structure.

    Dihydropyridinone Derivatives: Compounds such as 1,2-dihydro-2-oxo-3-pyridinecarboxylic acid share the dihydropyridinone moiety.

Uniqueness

3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,2-dihydropyridin-2-one is unique due to the combination of the thiazole and dihydropyridinone rings in a single molecule. This dual functionality allows it to interact with a broader range of biological targets and exhibit diverse chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H9N3OS

Molecular Weight

207.25 g/mol

IUPAC Name

3-amino-1-(1,3-thiazol-5-ylmethyl)pyridin-2-one

InChI

InChI=1S/C9H9N3OS/c10-8-2-1-3-12(9(8)13)5-7-4-11-6-14-7/h1-4,6H,5,10H2

InChI Key

OQHXDNLVZIRYDX-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)C(=C1)N)CC2=CN=CS2

Origin of Product

United States

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